molecular formula C20H23F6N7O3 B2742868 Atamparib CAS No. 2381037-82-5

Atamparib

Cat. No. B2742868
CAS RN: 2381037-82-5
M. Wt: 523.4 g/mol
InChI Key: UQZCQKXJAXKZQH-LBPRGKRZSA-N
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Description

Atamparib, also known as RBN-2397, is a small molecule inhibitor that targets PARP7 . It potentially induces type I interferon signaling, which may lead to an immune response and tumor regression . It is currently under clinical development by Ribon Therapeutics and is in Phase II for various conditions including Head And Neck Squamous Cell Carcinoma (HNSC) and Breast Cancer .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 523.43 . The CAS Registry Number is 2381037-82-5 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.

Mechanism of Action

Pharmacokinetics

It is known that rbn-2397 is orally active , suggesting that it can be absorbed through the digestive tract

Action Environment

The action of RBN-2397 can be influenced by environmental factors. For instance, PARP7, the target of RBN-2397, is upregulated in response to cellular stress, such as viral infection and cigarette smoke . Therefore, these environmental factors could potentially influence the efficacy of RBN-2397.

Advantages and Limitations for Lab Experiments

Atamparib has several advantages for lab experiments. It is relatively easy to synthesize, and it is highly selective for PARP enzymes. However, it is important to note that this compound has not been approved for clinical use, so there are still some unknowns regarding its safety and efficacy in humans.

Future Directions

For atamparib research include exploring its potential as a therapeutic option for other types of cancer, such as pancreatic and lung cancer. Additionally, more research is needed to better understand the mechanism of action of this compound and to optimize its efficacy. Finally, further research is needed to develop better delivery systems for this compound and to determine its safety and efficacy in humans.

Synthesis Methods

Atamparib was synthesized in a three-step process, beginning with the reaction of 2-chloro-4-iodoaniline with 4-chlorobenzaldehyde to form a Schiff base. This product was then reacted with ethyl chloroformate and sodium hydroxide to form a quinoline derivative. Finally, this product was reacted with isopropyl chloroformate and sodium hydroxide to form this compound.

Scientific Research Applications

Atamparib is being investigated as a potential therapeutic agent for various types of cancer. It is being studied in preclinical models of ovarian, breast, and prostate cancer. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

Safety and Hazards

Atamparib is considered very toxic if swallowed and irritating to the skin. It poses a risk of serious damage to the eyes and health by prolonged exposure. There’s also a possible risk of impaired fertility and harm to unborn children .

Biochemical Analysis

properties

IUPAC Name

4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZCQKXJAXKZQH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F6N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2381037-82-5
Record name Atamparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2381037825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atamparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1MW2ME77A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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